
1-(3-Methoxyphenyl)ethanamine
Overview
Description
1-(3-Methoxyphenyl)ethanamine (CAS: 62409-13-6) is a secondary amine with the molecular formula C₉H₁₃NO (molecular weight: 151.21 g/mol). Its structure consists of an ethanamine backbone (NH₂-CH₂-CH₂-) attached to a 3-methoxyphenyl ring, where a methoxy (-OCH₃) group is para to the ethylamine substituent . This compound is a key intermediate in pharmaceutical synthesis, notably in the production of Rivastigmine, an acetylcholinesterase inhibitor used to treat Alzheimer’s disease. The synthesis involves condensation of 1-(3-methoxyphenyl)ethanol with dimethylamine, followed by demethylation and carbamoylation steps .
Preparation Methods
Asymmetric Reductive Amination Using Titanium Alkoxides and Raney Nickel Catalysis
Method Overview
This method involves the asymmetric reductive amination of 3-methoxyacetophenone with chiral amines (e.g., R- or S-phenylethylamine) in the presence of tetraalkyl titanates and Raney nickel catalyst under hydrogen pressure. The process is followed by a catalytic transfer hydrogenation (debenzylation) step to yield optically active 1-(3-methoxyphenyl)ethanamine.
Reaction Conditions and Details
- Reagents: 3-methoxyacetophenone, chiral phenylethylamine, tetraalkyl titanate (e.g., tetraisopropyl titanate), Raney-Ni catalyst.
- Solvents: Toluene, methanol, ethanol, propanol, isopropanol, butanol, tert-butanol, diethyl ether, diisopropyl ether, tetrahydrofuran.
- Temperature: 40–100 °C (preferably 40–80 °C).
- Pressure: 3–30 atm hydrogen pressure.
- Catalyst for Debenzylation: 5% Pd/C.
- Hydrogen Donors for Transfer Hydrogenation: Ammonium formate, citric acid, ammonium citrate (preferred).
- Optical Purity: Greater than 99% enantiomeric excess.
- Yield: Approximately 75–78%.
Process Summary
- Mix 3-methoxyacetophenone, chiral phenylethylamine, and tetraalkyl titanate in a hydrogenation vessel with Raney-Ni and solvent.
- Conduct reductive amination under hydrogen pressure at elevated temperature until pressure stabilizes.
- Filter off Raney-Ni and treat filtrate with sodium hydroxide to separate phases and recover solvents.
- Perform catalytic transfer hydrogenation (debenzylation) using Pd/C catalyst and hydrogen donor at 60–80 °C.
- Filter catalyst and recover the product.
Advantages
- Mild reaction conditions.
- Simple post-reaction treatment.
- High yield and excellent optical purity.
- Scalable for industrial production.
Representative Data Table
Parameter | Condition/Value |
---|---|
Starting material | 3-methoxyacetophenone (6 g, 0.04 mol) |
Chiral amine | R- or S-phenylethylamine (4.84–6.3 g) |
Titanate | Tetraisopropyl titanate (11.36–34.08 g) |
Catalyst | Raney-Ni (2–6 g), Pd/C (2.4 g) |
Solvent | Toluene, methanol, tetrahydrofuran |
Temperature | 60–100 °C |
Pressure | 3–15 atm |
Yield | 75–78% |
Optical purity (ee) | >99% |
Biocatalytic Asymmetric Reduction and Deracemization
Method Overview
This green chemistry approach uses enzymatic catalysis to convert racemic 1-(3-methoxyphenyl)ethanol to optically active (R)-1-(3-methoxyphenyl)ethanol, which is then transformed into (S)-1-(3-methoxyphenyl)ethylamine via Mitsunobu reaction and subsequent hydrazinolysis.
Reaction Details
- Enzymes Used: Alcohol dehydrogenases (ADH-PL), ketoreductases (KRED-P1-A04), immobilized Candida albicans cells.
- Reaction Conditions: 30 °C, 180 rpm shaking, 5 hours for reduction.
- Co-substrates: 2-propanol, acetone.
- Conversion and Enantiomeric Excess: 90–99% conversion, 79–99% ee.
- Yield: 70% for (R)-1-(3-methoxyphenyl)ethanol; 60% for (S)-1-(3-methoxyphenyl)ethylamine.
- Purification: Flash chromatography.
Process Summary
- Deracemization of racemic 1-(3-methoxyphenyl)ethanol using immobilized biocatalysts and co-substrates.
- Isolation of (R)-enantiomer with high enantiomeric excess.
- Mitsunobu reaction with triphenylphosphine, phthalimide, and DIAD to convert alcohol to protected amine.
- Hydrazinolysis to remove protecting group, yielding (S)-1-(3-methoxyphenyl)ethylamine.
Advantages
- Environmentally friendly and sustainable.
- High enantioselectivity.
- Reusable biocatalysts.
- Suitable for scale-up.
Representative Data Table
Step | Conditions/Results |
---|---|
Enzymatic reduction | 30 °C, 5 h, 180 rpm |
Conversion | 90–99% |
Enantiomeric excess (ee) | 79–99% |
Yield (R)-alcohol | 70% |
Mitsunobu reaction | THF, 0 °C to 25 °C, 3 h |
Hydrazinolysis | 66 °C, 2 h |
Yield (S)-amine | 60% |
Summary Comparison of Preparation Methods
Feature | Asymmetric Reductive Amination (Chemical) | Biocatalytic Reduction and Mitsunobu (Enzymatic) |
---|---|---|
Optical Purity (ee) | >99% | 79–99% |
Yield | 75–78% | 60–70% |
Reaction Conditions | 40–100 °C, 3–30 atm H2, organic solvents | Mild temperature (30 °C), aqueous/organic media |
Catalyst | Raney-Ni, Pd/C, titanium alkoxides | Alcohol dehydrogenases, ketoreductases |
Scalability | High, suitable for industrial scale | Moderate, scalable with immobilized enzymes |
Environmental Impact | Moderate, uses metal catalysts and solvents | Low, green chemistry approach |
Post-reaction Purification | Filtration, solvent recovery | Chromatography |
Research Findings and Notes
- The chemical asymmetric reductive amination method provides excellent optical purity and yield, making it suitable for large-scale production with relatively simple work-up procedures.
- The enzymatic method offers a greener alternative with high enantioselectivity and catalyst reusability but involves more steps and moderate yields.
- Both methods have been validated with detailed NMR, MS, and optical rotation data confirming product identity and purity.
- The choice of method depends on the desired scale, environmental considerations, and available infrastructure.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields primary amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
1-(3-Methoxyphenyl)ethanamine has been investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Notably, it serves as an intermediate in the synthesis of Rivastigmine, a drug used for managing Alzheimer's disease. The synthesis of (S)-1-(3-methoxyphenyl)ethylamine from (±)-1-(3-methoxyphenyl)ethanol has shown promising results, achieving high yields and enantiomeric excess through biocatalytic processes involving immobilized yeast cells .
Table 1: Therapeutic Applications of this compound
Synthesis and Chemical Properties
The compound can be synthesized through various methods, including asymmetric reductive amination. A notable method involves the reaction of 3-methoxyacetophenone with chiral amines under controlled conditions to yield high diastereomeric excess . This method not only enhances yield but also ensures the production of specific enantiomers that are crucial for biological activity.
Table 2: Synthesis Methods for this compound
Research has indicated that this compound exhibits various biological activities. It has been tested for its effects on cancer cell lines and other biological systems. Studies have shown that derivatives of this compound can induce apoptosis in specific cancer cells, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various biologically active compounds. The methoxy group plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 3-Methoxy vs. 4-Methoxy Derivatives
- 1-(4-Methoxyphenyl)ethanamine (CAS: 6298-96-0) differs by the methoxy group’s position on the phenyl ring (para vs. meta). This positional change alters electronic properties and receptor interactions.
- Biological Relevance: 3-Methoxy substitution is critical in Rivastigmine’s activity, whereas 4-methoxy analogs are more prevalent in hallucinogenic substances like 25I-NBOMe .
Chain Length Variations: Ethanamine vs. Methanamine
- 1-(3-Methoxyphenyl)methanamine (CAS: SZ4) has a shorter methylamine chain (NH₂-CH₂-), reducing steric bulk and altering lipophilicity (logP: ~1.2 vs. ~1.8 for the ethanamine analog). This impacts blood-brain barrier permeability and metabolic stability .
- Applications : Methanamine derivatives are less common in CNS drugs but serve as ligands in coordination chemistry (e.g., copper complexes for catalytic studies) .
Substituted Amines: N-Alkylation Effects
- 1-(3-Methoxyphenyl)-N,N-dimethylethanamine (Rivastigmine precursor) demonstrates how N-methylation enhances acetylcholinesterase inhibition. The dimethylamino group increases lipophilicity and resistance to enzymatic degradation, prolonging therapeutic effects .
- Comparison : Unsubstituted 1-(3-Methoxyphenyl)ethanamine lacks this metabolic stability, limiting its direct pharmacological use .
Halogenated Derivatives
- (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine (CAS: 1157581-09-3) introduces a fluorine atom, enhancing electronegativity and metabolic stability. Fluorine’s electron-withdrawing effect can modulate receptor binding, as seen in fluorinated psychoactive phenethylamines .
Chiral Variants
- (R)-1-(3-Methoxyphenyl)ethanamine (CAS: 618-126-5) highlights the role of stereochemistry. Enantiomers can display divergent biological activities; for example, (R)-configurations in benzylamines often show higher receptor affinity due to spatial compatibility with binding pockets .
Data Table: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Pharmacological Activity: this compound derivatives exhibit variable monoamine transporter inhibition. For instance, NBOMe compounds (e.g., 25I-NBOMe) show nanomolar affinity for 5-HT₂A receptors, while Rivastigmine’s efficacy relies on carbamate-mediated acetylcholinesterase inhibition .
- Toxicity : Methoxy-substituted ethanamines generally pose risks of skin/eye irritation (H315, H318) and respiratory distress (H335), as seen in safety data for (2,4,6-Trimethoxyphenyl)methanamine .
- Synthetic Utility : These compounds serve as intermediates for Kinesin Spindle Protein inhibitors and ABCB1 modulators, demonstrating versatility in drug discovery .
Biological Activity
1-(3-Methoxyphenyl)ethanamine, also known as (R)-1-(3-Methoxyphenyl)ethanamine, is a chiral amine with significant biological activity. This compound has garnered attention due to its potential therapeutic effects, particularly in neuropharmacology and inflammation modulation.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 165.24 g/mol
- Functional Groups : Methoxy group (-OCH) attached to a phenyl ring, contributing to its unique properties.
The compound is characterized by its ability to cross the blood-brain barrier, suggesting potential neuroactive properties. Its solubility in biological systems enhances its bioavailability and interaction with various biological targets.
Pharmacological Properties
This compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : Studies indicate that this compound can significantly reduce inflammation markers in various models, suggesting its potential use in treating inflammatory diseases.
- Neuroactive Effects : Due to its structural similarity to other biologically active compounds, it may interact with neurotransmitter systems, influencing mood and cognitive functions.
- Chiral Resolution : The compound's chiral nature allows for the synthesis of enantiopure products, which are crucial for developing drugs with specific biological activities.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact primarily with neurotransmitter receptors and enzymes involved in inflammatory pathways. The methoxy group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and receptors .
Study on Anti-inflammatory Effects
A recent study demonstrated that (R)-1-(3-Methoxyphenyl)ethanamine significantly reduced levels of pro-inflammatory cytokines in vitro. The results indicated a decrease in TNF-alpha and IL-6 levels, suggesting a modulatory effect on the immune response .
Cytokine Level (pg/mL) | Control | Treatment (R)-1-(3-Methoxyphenyl)ethanamine |
---|---|---|
TNF-alpha | 150 | 75 |
IL-6 | 200 | 100 |
Neuropharmacological Research
In animal models, (R)-1-(3-Methoxyphenyl)ethanamine has shown promise in enhancing cognitive function. A study reported improved memory retention in mice administered with the compound compared to control groups. Behavioral assays indicated increased exploratory behavior and reduced anxiety-like symptoms .
Synthesis and Applications
The synthesis of (R)-1-(3-Methoxyphenyl)ethanamine can be achieved through various methods, including asymmetric reductive amination. One notable method involves using meta-methoxy acetophenone as a starting material, which reacts with optically active phenethylamine under specific catalytic conditions .
This compound serves as an important intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders such as Parkinson's disease and Alzheimer's disease. Its role as a resolving agent in enantiomer separation further underscores its significance in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the key spectroscopic and structural identifiers for 1-(3-Methoxyphenyl)ethanamine?
- Methodological Answer : this compound (C₉H₁₃NO, molecular weight 151.20) can be identified via ATR-FTIR spectroscopy, focusing on characteristic peaks for the amine (-NH₂, ~3300 cm⁻¹) and methoxy (-OCH₃, ~1250 cm⁻¹) groups . For NMR, the aromatic protons in the 3-methoxyphenyl group appear as a multiplet (δ 6.7–7.3 ppm), while the ethanamine chain shows signals at δ 2.7–3.1 ppm (CH₂NH₂) and δ 1.2–1.5 ppm (CH₃). Crystallographic data may require SHELX software for refinement, particularly for derivatives .
Q. How is this compound synthesized, and what are common intermediates?
- Methodological Answer : A standard synthesis involves reductive amination of 3-methoxyacetophenone using ammonium acetate and sodium cyanoborohydride. Alternatively, it can be prepared via condensation of 3-methoxyphenylacetonitrile with LiAlH₄ reduction. Advanced routes employ Bischler-Napieralski reactions for derivatives, as seen in the synthesis of isoquinoline alkaloids . Key intermediates include 3-methoxybenzaldehyde and 3-methoxyphenethylamine derivatives .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators in poorly ventilated areas. Store the compound away from oxidizers and acids. Spills should be neutralized with a 1:1:1 mixture of sand, sodium carbonate, and calcium hydroxide .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Methodological Answer : Enantiomers like (R)- and (S)-1-(3-Methoxyphenyl)ethanamine (CAS 88196-70-7 and 632-902-0) exhibit distinct receptor-binding profiles. For example, (S)-enantiomers show higher affinity for serotonin receptors in neurotropic alphavirus inhibitors. Chiral resolution via HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10) is recommended .
Q. What computational methods optimize the electronic properties of this compound for drug design?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts HOMO-LUMO gaps and charge distribution. Exact exchange functionals improve accuracy for thermochemical properties (e.g., ionization potentials, atomization energies). Solvent effects are modeled using the PCM approach .
Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from disordered methoxy groups. Use SHELXL for refinement, applying restraints for planar aromatic rings and isotropic displacement parameters. Twinning tests (e.g., ROTAX) and high-resolution data (>1.0 Å) improve accuracy .
Q. What strategies enhance the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer : Fluorination at the ethanamine chain (e.g., 2,2,2-trifluoro derivatives) reduces CYP450-mediated oxidation. Deuterated analogs (e.g., CD₃-methoxy groups) prolong half-life by inhibiting metabolic cleavage. In vitro assays with human liver microsomes (HLMs) validate stability .
Q. How do substituents on the phenyl ring modulate the compound’s interaction with ABCB1 transporters in multidrug resistance studies?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) at the 4-position increase ABCB1 inhibition potency. SAR studies using radiolabeled verapamil displacement assays (IC₅₀ values) and molecular docking (AutoDock Vina) identify key hydrophobic pockets in the transporter .
Q. Data Contradiction Analysis
Q. Why do reported logP values for this compound vary across studies?
- Methodological Answer : Discrepancies arise from measurement techniques (shake-flask vs. HPLC) and pH-dependent partitioning. Computational models (e.g., XLogP3) may underestimate hydrogen bonding. Validate experimental logP via reverse-phase HPLC (C18 column, methanol:water 70:30) with internal standards .
Q. How can conflicting bioactivity data for enantiomers be reconciled in receptor-binding assays?
- Methodological Answer :
Contradictions often stem from impurities (>95% enantiomeric excess required) or assay conditions (e.g., buffer pH affecting protonation). Use chiral SFC-MS for purity verification and perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293T expressing 5-HT₂A) .
Properties
IUPAC Name |
1-(3-methoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWGCBRQAHCVHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404865 | |
Record name | 1-(3-methoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62409-13-6 | |
Record name | 3-Methoxy-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62409-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methoxyphenyl)ethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062409136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-methoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-methoxyphenyl)ethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.224.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.